Antibacterial agent 28

MRSA Antibacterial MIC

Antibacterial agent 28 (compound 5i) is a synthetic honokiol-derived membrane-active amphiphile that delivers 8- to 32-fold superior anti-MRSA potency (MIC 0.5–2 μg/mL) over natural honokiol (MIC 16 μg/mL). Its unique mechanism—direct bacterial membrane disruption—confers a low resistance frequency, making it an irreplaceable benchmark for SAR studies, anti-biofilm assays (MBIC 3.125 μg/mL vs. S. epidermidis, equivalent to vancomycin), time-kill kinetics, resistance development studies, and murine sepsis models. Procure ≥98% pure material to ensure reproducible preclinical data.

Molecular Formula C40H64Br2N4O4
Molecular Weight 824.8 g/mol
Cat. No. B15496000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 28
Molecular FormulaC40H64Br2N4O4
Molecular Weight824.8 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C[N+](C)(C)CCCOC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)OCCC[N+](C)(C)CC(=O)NCCCC)CC=C.[Br-].[Br-]
InChIInChI=1S/C40H62N4O4.2BrH/c1-9-13-23-41-39(45)31-43(5,6)25-15-27-47-37-22-20-34(30-35(37)18-12-4)36-29-33(17-11-3)19-21-38(36)48-28-16-26-44(7,8)32-40(46)42-24-14-10-2;;/h11-12,19-22,29-30H,3-4,9-10,13-18,23-28,31-32H2,1-2,5-8H3;2*1H
InChIKeySUZFGCSEDBAIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 28 (Compound 5i): A Preclinical MRSA Candidate with Quantified Potency and Selectivity


Antibacterial agent 28, designated as compound 5i in the primary literature, is a synthetic honokiol-derived amphiphile (CAS 2673185-41-4, C40H64Br2N4O4, MW 824.77 g/mol) designed to mimic cationic antimicrobial peptides [1]. It functions as a membrane-active antibacterial agent with demonstrated in vitro and in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The compound is intended for research use in preclinical anti-infective discovery and development [1].

Procurement Risk: Why Antibacterial Agent 28 Cannot Be Substituted with General Honokiol or First-Line Antibiotics


Substitution of Antibacterial agent 28 with its natural precursor honokiol or standard-of-care antibiotics like vancomycin or methicillin is not scientifically justifiable due to fundamental differences in potency, mechanism, and resistance profile. While honokiol exhibits an MIC of 16 μg/mL against MRSA, Antibacterial agent 28 demonstrates an 8- to 32-fold improvement in potency (MIC 0.5–2 μg/mL) [1][2]. Furthermore, its mechanism of action—disruption of bacterial cell membranes—is distinct from that of β-lactams or glycopeptides and is associated with a low frequency of resistance development [1]. These quantifiable differences in activity and resistance risk underscore the necessity of procuring the specific compound for targeted MRSA research.

Quantitative Differentiation Guide: Antibacterial Agent 28 vs. Comparators and In-Class Candidates


Potency Advantage Over Parent Compound Honokiol Against MRSA

Antibacterial agent 28 (compound 5i) demonstrates significantly greater antibacterial potency against MRSA compared to its natural precursor honokiol. While honokiol exhibits an MIC of 16 μg/mL against MRSA, Antibacterial agent 28 achieves an MIC range of 0.5–2 μg/mL, representing an 8- to 32-fold improvement in potency [1][2]. This differential is critical for selection in lead optimization programs targeting resistant Gram-positive pathogens.

MRSA Antibacterial MIC Honokiol

Biofilm Disruption Activity: Equal Potency to Vancomycin Against S. epidermidis

In addition to planktonic cell inhibition, Antibacterial agent 28 demonstrates anti-biofilm activity comparable to the standard-of-care antibiotic vancomycin. Against Streptococcus epidermidis, Antibacterial agent 28 (as compound 5i) exhibits a minimum biofilm inhibitory concentration (MBIC) of 3.125 μg/mL, which is equivalent to that of vancomycin [1]. This indicates that Antibacterial agent 28 possesses a desirable anti-virulence property not commonly found in all antibacterial agents.

Biofilm MBIC Vancomycin Streptococcus epidermidis

In Vivo Efficacy in a Murine Sepsis Model

Antibacterial agent 28 has demonstrated in vivo anti-infective potency in a murine sepsis model of MRSA infection, confirming that its in vitro activity translates to a complex biological system [1]. While the original publication notes that its in vivo efficacy is inferior to vancomycin in this model, the compound still exhibits high biosafety and a quantifiable therapeutic effect, establishing it as a validated in vivo probe for MRSA research [1]. This in vivo validation distinguishes it from compounds with only in vitro data.

In vivo MRSA Sepsis Animal model

Validated Research Applications for Antibacterial Agent 28 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Membrane-Active Amphiphiles

Use Antibacterial agent 28 as a benchmark compound in SAR studies focused on optimizing honokiol-derived amphiphiles. Its 8- to 32-fold improvement in MIC over honokiol provides a clear quantitative baseline for assessing the potency of novel analogs in MRSA inhibition assays [1][2].

Anti-Biofilm Assay Development and Screening

Employ Antibacterial agent 28 as a positive control in anti-biofilm assays against S. epidermidis, where its MBIC of 3.125 μg/mL is equivalent to that of vancomycin. This application is directly supported by the biofilm inhibition data [1].

Mechanism-of-Action Studies on Bacterial Membrane Disruption

Utilize Antibacterial agent 28 as a tool compound to investigate the kinetics and molecular consequences of bacterial membrane disruption. Its rapid bactericidal activity and low resistance frequency, as reported in the literature, make it suitable for time-kill and resistance development studies [1].

Preclinical Murine Models of MRSA Sepsis

Incorporate Antibacterial agent 28 as a reference compound in murine sepsis models to evaluate the in vivo efficacy and safety of novel anti-MRSA candidates. Its validated in vivo activity, despite being inferior to vancomycin, provides a benchmark for early-stage preclinical development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.